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Abstract
This technical guide provides a comprehensive overview of 2,4-dihydroxy-6-methylnicotinic
acid (CAS No: 846557-80-0), a heterocyclic compound of significant interest in medicinal

chemistry and drug discovery. The guide elucidates its chemical identity, including its

tautomeric nature, provides detailed synthetic protocols for its precursor, discusses its

derivatization into biologically active compounds, and outlines validated analytical

methodologies for its characterization. A key focus is placed on the anticancer potential of its

derivatives, with a detailed exploration of the underlying mechanism of action involving the JNK

signaling pathway. This document is intended to serve as a valuable resource for researchers

engaged in the synthesis, analysis, and application of novel pyridine-based scaffolds in

therapeutic development.

Chemical Identity and Physicochemical Properties
2,4-Dihydroxy-6-methylnicotinic acid is a substituted pyridine derivative. Its chemical identity

is defined by the following key identifiers and properties.
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CAS Number: 846557-80-0[1]

IUPAC Name: 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1]

Common Synonyms: 2,4-Dihydroxy-6-methylpyridine-3-carboxylic acid, 4-hydroxy-6-methyl-

2-pyridone-3-carboxylic acid[1]

The prevalence of the "oxo" or "pyridone" nomenclature in its synonyms is a direct reflection of

the compound's existence in tautomeric forms. This is a critical aspect of its chemistry,

influencing its reactivity and biological interactions.

Tautomerism
2,4-Dihydroxy-6-methylnicotinic acid exhibits keto-enol tautomerism, existing in equilibrium

between the dihydroxy form and the more stable hydroxy-oxo (pyridone) form. Spectroscopic

analyses are crucial for understanding this equilibrium, which can be influenced by the solvent

and solid-state packing.[2] The pyridone tautomer is often the dominant species and is the key

structural motif in many of its biologically active derivatives.

Tautomeric Equilibrium of 2,4-Dihydroxy-6-methylnicotinic Acid

2,4-Dihydroxy Form 4-Hydroxy-2-pyridone Form (Keto)Proton Transfer
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Caption: Keto-enol tautomerism of the core molecule.

Physicochemical Data Summary
Property Value Source

Molecular Formula C₇H₇NO₄ PubChem[1]

Molecular Weight 169.13 g/mol PubChem[1]

Appearance Solid (predicted) ---

pKa (predicted) 4.50 ± 1.00 ChemicalBook
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Synthesis and Derivatization
The synthesis of 2,4-dihydroxy-6-methylnicotinic acid and its derivatives is of paramount

importance for accessing novel chemical matter for drug discovery programs. While direct

synthesis of the acid can be challenging, a common and efficient route involves the synthesis

of a key precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, from readily available starting

materials.

Synthesis of the Core Scaffold: 4-Hydroxy-6-
methylpyridin-2(1H)-one
A well-established synthetic route to the core pyridone scaffold begins with dehydroacetic acid.

[3]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one.

To a 25 mL flask, add dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric

acid (5 mmol).

Heat the mixture to 130°C for 10 minutes.

While the mixture is still warm, pour it into a beaker containing crushed ice.

Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-

methylpyran-2-one as a white solid.[3]

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one.

In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and a 28% aqueous

solution of ammonium hydroxide (5 mmol) with stirring.

Continue stirring until the reaction is complete (monitor by TLC).

Isolate the product, 4-hydroxy-6-methylpyridin-2(1H)-one, which can be further purified by

recrystallization.[3]
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From this core scaffold, the target carboxylic acid can be obtained through various methods,

such as carboxylation at the 3-position, which often involves protection and deprotection steps.

Synthetic Workflow for the Pyridone Scaffold

Dehydroacetic Acid

4-Hydroxy-6-methyl-2H-pyran-2-one

H₂SO₄, 130°C

4-Hydroxy-6-methylpyridin-2(1H)-one

NH₄OH

Click to download full resolution via product page

Caption: Synthesis of the core pyridone scaffold.

Derivatization for Biological Evaluation: Synthesis of
Bis(pyridyl)methanes
The 4-hydroxy-2-pyridone scaffold is a versatile building block for creating libraries of

compounds for biological screening. One notable class of derivatives with demonstrated

anticancer activity is the bis(pyridyl)methanes.[4][5]

Experimental Protocol: General Synthesis of Bis(pyridyl)methanes

To a solution of 4-hydroxy-6-methylpyridin-2(1H)-one (1.5 mmol) in a mixture of ethanol (20

mL) and methanol (20 mL), add piperidine (15 µL) and pyridine (45 µL).[3]

Stir the reaction mixture for 5 minutes at 25°C.[3]

Add the desired aldehyde (1 mmol) and heat the mixture to reflux.[3]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

Upon completion, reduce the solvent volume under reduced pressure.[3]

Collect the resulting precipitate by filtration and wash with methanol followed by ethyl ether

to yield the bis(pyridyl)methane derivative.[3]

Applications in Drug Discovery: Anticancer Activity
Derivatives of the 4-hydroxy-2-pyridone core have shown significant promise as anticancer

agents.[4][5] A notable example is Sambutoxin, a natural product derivative, which has been

shown to inhibit the proliferation of various cancer cells.[1][6]

Mechanism of Action: Induction of Apoptosis via the
JNK Signaling Pathway
The anticancer activity of Sambutoxin has been elucidated to occur through the induction of

reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest and

apoptosis.[1][6] This process is mediated by the c-Jun N-terminal kinase (JNK) signaling

pathway.

Key Mechanistic Steps:

Induction of ROS: Treatment with Sambutoxin leads to an increase in intracellular ROS

levels.[1]

DNA Damage: The elevated ROS causes damage to the cancer cell's DNA.[1]

Cell Cycle Arrest: The DNA damage triggers G2/M phase cell cycle arrest, mediated by the

activation of ATM and Chk2, and downregulation of cdc25C, cdc2, and cyclin B1.[1]

Activation of JNK Pathway: The increase in ROS leads to the sustained phosphorylation of

JNK.[1]

Mitochondrial Apoptosis: The activated JNK pathway initiates the mitochondrial apoptosis

cascade, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane

potential, cytochrome c release, and activation of caspases-9 and -3.[1]
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Sambutoxin-Induced Apoptotic Pathway

Sambutoxin

↑ Reactive Oxygen Species (ROS)
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Caption: JNK-mediated apoptosis induced by Sambutoxin.

Analytical Methodologies
Robust and validated analytical methods are essential for the quality control of synthesized

compounds and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid

Chromatography (HPLC) with UV detection is a widely applicable technique for the analysis of

2,4-dihydroxy-6-methylnicotinic acid and its derivatives.

Validated HPLC-UV Method
The following protocol is a representative method that can be adapted and validated for the

specific analysis of 2,4-dihydroxy-6-methylnicotinic acid.
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Experimental Protocol: HPLC-UV Analysis

Instrumentation:

HPLC system with a UV-Vis detector.

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

Chromatographic Conditions:

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water

containing 0.1% formic acid to ensure protonation and good peak shape. The exact ratio

should be optimized.[7]

Flow Rate: 1.0 mL/min.[7]

Column Temperature: 30°C.[7]

Injection Volume: 10 µL.

Detection Wavelength: Based on the UV absorbance maximum of the pyridone

chromophore, typically in the range of 260-280 nm. A wavelength of 262 nm has been

used for niacin.

Sample Preparation:

Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).

Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation:

The method should be validated according to ICH guidelines (Q2(R1)) for linearity,

accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HPLC Method Validation Workflow
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Caption: Workflow for HPLC method validation.

Conclusion
2,4-Dihydroxy-6-methylnicotinic acid and its derivatives, particularly those based on the 4-

hydroxy-2-pyridone scaffold, represent a promising class of compounds for drug discovery, with

demonstrated potential in oncology. This guide provides a foundational understanding of the

synthesis, characterization, and biological evaluation of these molecules. The detailed

protocols and mechanistic insights are intended to empower researchers to further explore the

therapeutic potential of this versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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